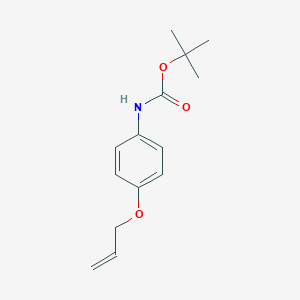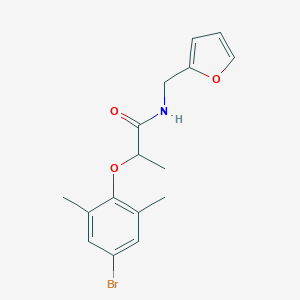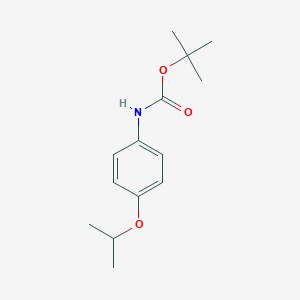![molecular formula C19H22N6O3 B250571 (5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has been studied for its potential in various scientific research applications. This compound is also known as TATD and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of TATD is not fully understood, but it is believed to interact with metal ions and form complexes. These complexes can then interact with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
TATD has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, inhibition of cell growth and proliferation, and induction of apoptosis in cancer cells. These effects are believed to be due to the interaction of TATD with metal ions and the formation of complexes that can interact with biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
TATD has several advantages for lab experiments, including its fluorescent properties, its potential as a catalyst for organic reactions, and its potential as a drug candidate for the treatment of cancer and other diseases. However, TATD also has some limitations, including the need for optimization of the synthesis process to obtain high yields and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of TATD, including further optimization of the synthesis process to obtain high yields, exploration of its potential as a fluorescent probe for the detection of metal ions, and further studies to fully understand its mechanism of action and potential as a drug candidate for the treatment of cancer and other diseases.
Conclusion:
In conclusion, TATD is a chemical compound that has been studied for its potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of TATD in various scientific research applications.
Méthodes De Synthèse
TATD has been synthesized using different methods, including the reaction of 3-methylbenzoyl chloride with 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, followed by reaction with 2,4,6-trioxo-1,3-diazinane. The yield of the synthesis process is dependent on the reaction conditions, and optimization is required to obtain high yields.
Applications De Recherche Scientifique
TATD has been studied for its potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential drug candidate for the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C19H22N6O3 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H22N6O3/c1-13-3-2-4-14(5-13)25-17(27)15(16(26)21-18(25)28)6-20-19-7-22-10-23(8-19)12-24(9-19)11-22/h2-6,20H,7-12H2,1H3,(H,21,26,28)/b15-6- |
Clé InChI |
IQHCQDQPEDQEGN-UUASQNMZSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2C(=O)/C(=C\NC34CN5CN(C3)CN(C4)C5)/C(=O)NC2=O |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CNC34CN5CN(C3)CN(C4)C5)C(=O)NC2=O |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(=CNC34CN5CN(C3)CN(C4)C5)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)


